N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide
Description
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide is a synthetic organic compound with a complex structure that includes a cyclobutane ring, an alkyne group, and an amide linkage
Properties
IUPAC Name |
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-13(11(2)3)18-15(20)17-10-6-9-16-14(19)12-7-5-8-12/h1,11-13H,5-10H2,2-3H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFCGHGGHLXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)NC(=O)NCCCNC(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide typically involves multiple steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of 4-methylpent-1-yn-3-amine. This can be achieved through the alkylation of propargylamine with 4-methylpent-1-yne under basic conditions.
Amide Bond Formation: The alkyne intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.
Carbamoylation: The final step involves the carbamoylation of the amine group using a suitable carbamoyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkyne group in N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific mechanical or thermal properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The alkyne group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.
Uniqueness
N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
